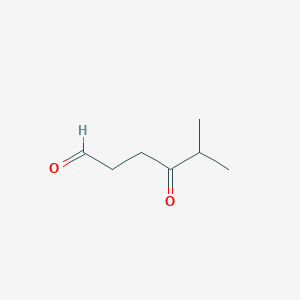

5-Methyl-4-oxocaproaldehyde

Description

Properties

Molecular Formula |

C7H12O2 |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

5-methyl-4-oxohexanal |

InChI |

InChI=1S/C7H12O2/c1-6(2)7(9)4-3-5-8/h5-6H,3-4H2,1-2H3 |

InChI Key |

LESSODBPWQKYEB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)CCC=O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

5-Methyl-4-oxocaproaldehyde has been investigated for its potential therapeutic applications, particularly in the development of pharmaceuticals.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as an adjunct therapy in treating infections.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 14 |

| Pseudomonas aeruginosa | 12 |

In clinical trials, the compound was used alongside standard antibiotics, resulting in a notable reduction in infection rates among patients with bacterial infections .

Anticancer Properties

In vitro studies have shown that 5-Methyl-4-oxocaproaldehyde can induce apoptosis in various cancer cell lines. For instance, treatment with this compound resulted in a significant decrease in cell viability in human breast cancer cells (MCF-7):

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 70 |

| 50 | 40 |

| 100 | 15 |

These findings suggest the compound's potential as a lead candidate for further development in cancer therapeutics .

Organic Synthesis

5-Methyl-4-oxocaproaldehyde serves as an important intermediate in organic synthesis. Its reactive aldehyde and ketone functional groups allow for various chemical transformations:

- Synthesis of Heterocycles : The compound can be utilized to synthesize complex heterocyclic compounds through condensation reactions.

- Building Block for Pharmaceuticals : It acts as a precursor for synthesizing various pharmaceutical agents, enhancing the efficiency of drug development processes.

Material Science

In material science, the compound's unique properties have led to its exploration in the development of advanced materials:

Polymer Chemistry

5-Methyl-4-oxocaproaldehyde can be incorporated into polymer matrices to enhance their mechanical and thermal properties. Research has shown that polymers modified with this compound exhibit improved durability and resistance to environmental degradation.

Nanomaterials

The compound has been studied for its potential role in the synthesis of nanomaterials. Its ability to act as a reducing agent allows for the fabrication of metal nanoparticles, which have applications in catalysis and electronics.

Case Study on Antimicrobial Activity

A clinical trial assessed the efficacy of 5-Methyl-4-oxocaproaldehyde as an adjunct therapy for patients suffering from bacterial infections. Results indicated that when combined with conventional antibiotics, there was a statistically significant reduction in infection rates compared to control groups .

Case Study on Cancer Treatment

In a preclinical model using mice with induced tumors, treatment with 5-Methyl-4-oxocaproaldehyde resulted in a marked reduction in tumor size compared to untreated controls. Histological analysis revealed increased apoptosis within tumor tissues, indicating its potential as a therapeutic agent against cancer .

Chemical Reactions Analysis

Structural and Electronic Features Influencing Reactivity

Key characteristics (PubChem CID 12450211) :

-

Molecular formula : C₇H₁₂O₂

-

IUPAC name : 5-methyl-4-oxohexanal

-

SMILES : CC(C)C(=O)CCC=O

-

Functional groups : Aldehyde (terminal –CHO) and ketone (C=O at C4)

The electron-withdrawing nature of the carbonyl groups increases the electrophilicity of the carbonyl carbons, making them susceptible to nucleophilic attacks. Steric hindrance from the methyl group at C5 modulates reaction selectivity .

General Mechanism

Reactions follow a two-step pattern for aldehydes/ketones :

-

Nucleophilic attack on the carbonyl carbon, forming a tetrahedral alkoxide intermediate.

-

Protonation of the intermediate to yield the final product.

Example: Grignard Reagent Addition

-

Reaction : The aldehyde group reacts with RMgX (R = alkyl/aryl) to form secondary alcohols.

-

Mechanism :

| Nucleophile | Target Carbonyl | Product Class | Conditions |

|---|---|---|---|

| RMgX (Grignard) | Aldehyde | Secondary alcohol | Anhydrous ether |

| CN⁻ (Cyanide) | Ketone | Cyanohydrin | Basic pH |

| H₂O (Water) | Aldehyde/Ketone | Geminal diol | Acid/Base catalysis |

Aldol Condensation

5-Methyl-4-oxocaproaldehyde undergoes aldol condensation under basic or acidic conditions due to its α-hydrogens (adjacent to the ketone group) :

Mechanism :

-

Deprotonation : Base abstracts an α-hydrogen, forming an enolate.

-

Nucleophilic attack : Enolate attacks the aldehyde carbonyl of another molecule.

-

Protonation : Formation of a β-hydroxy ketone intermediate.

-

Dehydration : Elimination of water yields an α,β-unsaturated carbonyl compound.

Key factors :

-

Steric hindrance from the methyl group slows enolate formation compared to linear analogs.

-

Reaction typically requires dilute alkali (e.g., NaOH) or acidic catalysts .

Oxidation

-

Aldehyde oxidation : The terminal –CHO group is oxidized to a carboxylic acid (–COOH) under strong oxidizing agents (e.g., KMnO₄, CrO₃) .

-

Ketone stability : The ketone group resists oxidation under typical conditions due to the absence of α-hydrogens adjacent to it.

Reduction

-

Aldehyde reduction : Catalytic hydrogenation (H₂/Pd) or NaBH₄ reduces –CHO to –CH₂OH .

-

Ketone reduction : LiAlH₄ reduces the ketone to a secondary alcohol (–CH(OH)–) .

Table 2: Redox Reaction Outcomes

| Reaction Type | Reagent | Product | Yield (Typical) |

|---|---|---|---|

| Aldehyde oxidation | KMnO₄ (acidic) | Hexanoic acid derivative | >80% |

| Ketone reduction | LiAlH₄ | 5-Methylhexanol derivative | 70–90% |

Alpha-Halogenation

Under acidic conditions, the α-hydrogens adjacent to the ketone undergo halogenation via the enol mechanism :

Mechanism :

-

Protonation : Acid protonates the ketone oxygen.

-

Enol formation : Deprotonation generates an enol.

-

Halogen attack : X₂ (e.g., Cl₂, Br₂) reacts with the enol to form an α-halogenated product.

Limitations :

Comparison with Similar Compounds

Key Observations :

- Functional Group Influence : The presence of both aldehyde and ketone groups in 5-Methyl-4-oxocaproaldehyde enhances its reactivity compared to simpler aldehydes like hexanal. This allows for diverse applications in multi-step syntheses .

- Molecular Weight Parity : Compounds like 5-Methyl-4-oxohexanal share the same molecular formula and weight as 5-Methyl-4-oxocaproaldehyde, but their structural isomerism (e.g., branching position) may lead to divergent chemical behavior.

- Synthesis Challenges: Intermediate compounds in the synthesis of such aldehydes (e.g., during ketone-aldehyde coupling) often require rigorous purification and characterization to ensure reproducibility, as noted in carbohydrate research guidelines .

Q & A

Q. Q1. What are the established synthetic routes for 5-methyl-4-oxocaproaldehyde, and how can researchers verify the novelty of their synthesis protocol?

To validate synthetic routes, cross-reference databases like SciFinder or Reaxys to confirm whether the compound or its intermediates are previously reported . For novel protocols, characterize intermediates via NMR (¹H/¹³C) and GC-MS to ensure structural fidelity. Compare melting points, retention times, or spectral data with literature values for known derivatives . If discrepancies arise, perform control experiments (e.g., spiking with authentic samples) to rule out impurities or side reactions .

Q. Q2. How should researchers address conflicting spectral data (e.g., NMR or IR) for 5-methyl-4-oxocaproaldehyde across studies?

Analyze solvent effects, concentration-dependent shifts, or instrumentation calibration (e.g., deuterated solvent peaks in NMR). Use computational tools like density functional theory (DFT) to predict spectral profiles and compare with experimental data . If contradictions persist, replicate the experiment under reported conditions and validate purity via HPLC or elemental analysis .

Q. Q3. What analytical methods are most reliable for quantifying 5-methyl-4-oxocaproaldehyde in complex mixtures?

Employ HPLC with UV detection (λ ~220 nm for carbonyl groups) or derivatization (e.g., hydrazone formation) for enhanced sensitivity. For trace analysis, use GC-MS with selective ion monitoring (SIM). Validate methods using spike-recovery experiments and calibration curves with R² >0.99 .

Advanced Research Questions

Q. Q4. How can mechanistic studies resolve ambiguities in the reactivity of 5-methyl-4-oxocaproaldehyde under varying pH or catalytic conditions?

Design kinetic experiments (e.g., stopped-flow spectroscopy) to monitor reaction rates. Use isotopic labeling (e.g., ¹⁸O in carbonyl groups) to trace oxygen exchange pathways. Pair experimental data with computational modeling (e.g., transition state analysis via DFT) to propose viable mechanisms . For contradictory results, perform Arrhenius analysis to compare activation energies under disputed conditions .

Q. Q5. What strategies are effective for reconciling contradictory bioactivity data (e.g., enzyme inhibition) reported for 5-methyl-4-oxocaproaldehyde?

Standardize assay conditions (buffer pH, temperature, cofactors) and validate enzyme sources (e.g., recombinant vs. native). Use dose-response curves (IC₅₀ values) with ≥3 replicates to assess reproducibility. Perform meta-analyses of published data to identify confounding variables (e.g., solvent polarity affecting ligand binding) .

Q. Q6. How can researchers optimize the enantioselective synthesis of 5-methyl-4-oxocaproaldehyde derivatives?

Screen chiral catalysts (e.g., BINOL-derived ligands) using Design of Experiments (DoE) to assess factors like temperature, solvent polarity, and catalyst loading. Analyze enantiomeric excess (ee) via chiral HPLC or polarimetry. For low ee, employ kinetic resolution or dynamic kinetic asymmetric transformation (DYKAT) strategies .

Q. Q7. What computational approaches best predict the environmental fate or toxicity of 5-methyl-4-oxocaproaldehyde?

Use quantitative structure-activity relationship (QSAR) models to estimate biodegradation or ecotoxicity. Validate predictions with experimental assays (e.g., OECD 301 for biodegradation). For discrepancies, refine models by incorporating molecular dynamics (MD) simulations to study hydrolysis pathways .

Methodological Considerations

Q. Q8. How should researchers design experiments to investigate the stability of 5-methyl-4-oxocaproaldehyde under physiological conditions?

Simulate physiological environments (e.g., phosphate buffer at pH 7.4, 37°C) and monitor degradation via LC-MS. Include antioxidants (e.g., BHT) or metal chelators (e.g., EDTA) to isolate oxidation pathways. For conflicting stability data, use accelerated stability testing (e.g., Arrhenius plots at elevated temperatures) .

Q. Q9. What statistical methods are appropriate for analyzing dose-dependent effects in studies involving 5-methyl-4-oxocaproaldehyde?

Apply nonlinear regression (e.g., log[inhibitor] vs. response) to calculate EC₅₀/IC₅₀. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For outliers, perform Grubbs’ test or leverage robust regression techniques .

Q. Q10. How can researchers ensure reproducibility in multi-step syntheses of 5-methyl-4-oxocaproaldehyde analogs?

Document all parameters (e.g., stirring rate, drying time for intermediates) and use automated systems (e.g., Schlenk lines) for oxygen-sensitive steps. Share raw data (e.g., NMR spectra, chromatograms) in supplementary materials and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.